molecular formula C9H13Cl2N3O B13477323 2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride

2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride

Katalognummer: B13477323
Molekulargewicht: 250.12 g/mol
InChI-Schlüssel: PMHQPLZGPPROIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride is a compound that belongs to the class of organic compounds known as pyrrolopyridines. These compounds contain a pyrrole ring fused to a pyridine ring. This specific compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

The synthesis of 2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride typically involves multiple steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolo[2,3-b]pyridine core.

    Functionalization: The core structure is then functionalized to introduce the amino and hydroxyl groups.

    Final Product: The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.

Analyse Chemischer Reaktionen

2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

    Common Reagents and Conditions: Reagents such as oxidizing agents, reducing agents, and nucleophiles are commonly used. Reaction conditions include specific temperatures, solvents, and catalysts.

    Major Products: The major products formed depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and affecting downstream signaling pathways. This can lead to changes in cellular processes such as proliferation, migration, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride can be compared with other pyrrolopyridine derivatives:

    Similar Compounds: Compounds such as 1H-pyrrolo[2,3-b]pyridine derivatives and pyrrolopyrazine derivatives share structural similarities.

    Uniqueness: The presence of the amino and hydroxyl groups in this compound provides unique chemical properties and potential biological activities that distinguish it from other similar compounds.

Eigenschaften

Molekularformel

C9H13Cl2N3O

Molekulargewicht

250.12 g/mol

IUPAC-Name

2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol;dihydrochloride

InChI

InChI=1S/C9H11N3O.2ClH/c10-8(5-13)7-4-12-9-6(7)2-1-3-11-9;;/h1-4,8,13H,5,10H2,(H,11,12);2*1H

InChI-Schlüssel

PMHQPLZGPPROIR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(NC=C2C(CO)N)N=C1.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.